molecular formula C19H18N4O4 B11300139 N-(3,4-dimethoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

Cat. No.: B11300139
M. Wt: 366.4 g/mol
InChI Key: RWHKOTOLUZBPQV-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both phenyl and triazine moieties in its structure suggests potential biological activity and utility in chemical synthesis.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide

InChI

InChI=1S/C19H18N4O4/c1-26-16-9-8-14(10-17(16)27-2)21-18(24)12-23-19(25)22-15(11-20-23)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

RWHKOTOLUZBPQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide” typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Substitution Reactions: The phenyl and dimethoxyphenyl groups can be introduced via substitution reactions using appropriate aryl halides and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazine ring or the carbonyl group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor binding.

Medicine

    Therapeutic Agents: Investigation of its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Materials Science: Utilization in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazine ring could play a role in binding to nucleophilic sites, while the aromatic groups might facilitate interactions with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-(3-oxo-5-methyl-1,2,4-triazin-2(3H)-yl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(3-oxo-5-ethyl-1,2,4-triazin-2(3H)-yl)acetamide

Uniqueness

The unique combination of the dimethoxyphenyl and phenyl groups in “N-(3,4-dimethoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide” may confer distinct biological activity or chemical reactivity compared to its analogs. This uniqueness could be leveraged in designing new compounds with improved properties for specific applications.

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